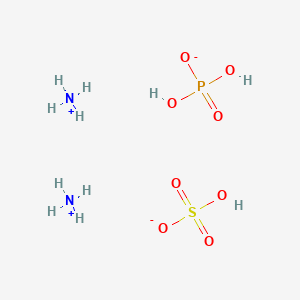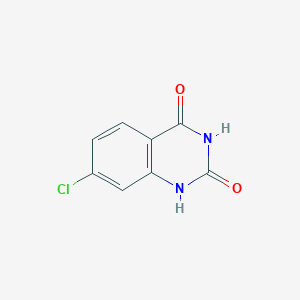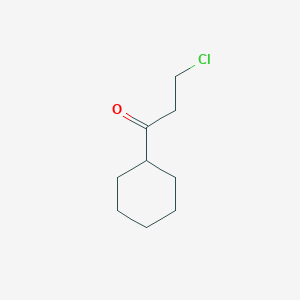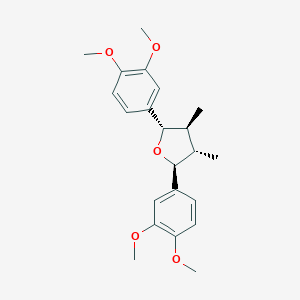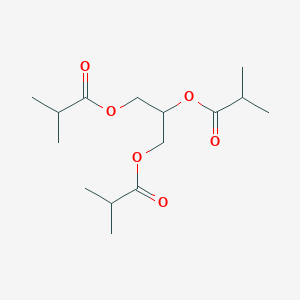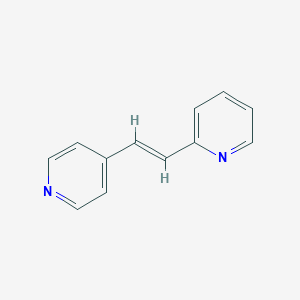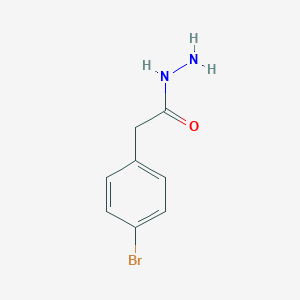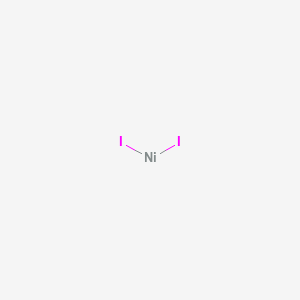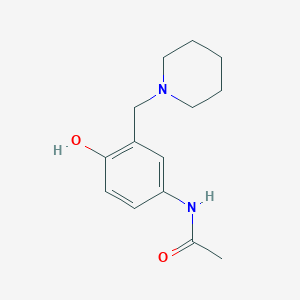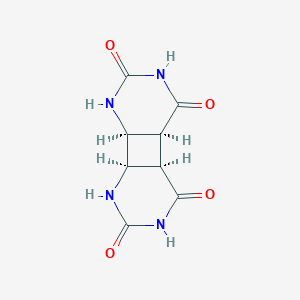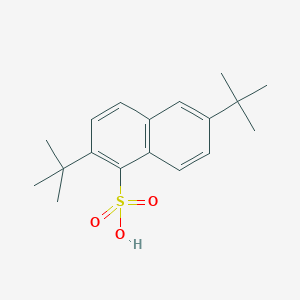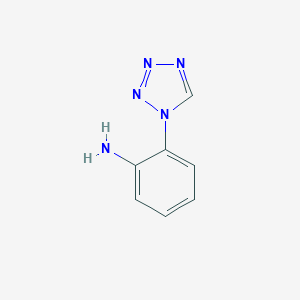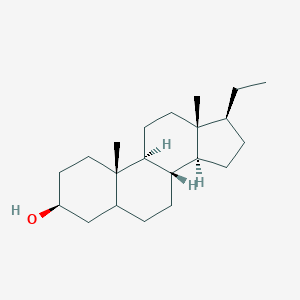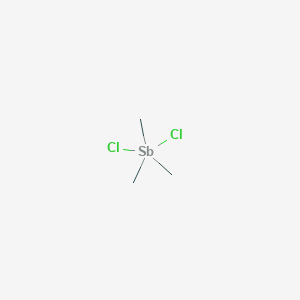
Dichlorotrimethylantimony
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotrimethylantimony (SbCl3(CH3)3) is a chemical compound that has been used extensively in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents and has a pungent odor. This compound has been used in the synthesis of various organic compounds such as esters, ketones, and aldehydes.
作用機序
The mechanism of action of dichlorotrimethylantimony involves the Lewis acid catalysis of various organic reactions. The Lewis acid catalyst activates the reactants by coordinating with the lone pair of electrons on the substrate. This activation lowers the activation energy of the reaction and increases the rate of the reaction. The Lewis acid catalyst also stabilizes the intermediate species formed during the reaction, which further facilitates the reaction.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of dichlorotrimethylantimony. However, it is known that this compound is toxic and has the potential to cause harm if not handled properly. It is a skin irritant and can cause severe burns upon contact with the skin. Inhalation of this compound can cause respiratory distress and irritation of the mucous membranes.
実験室実験の利点と制限
Dichlorotrimethylantimony has several advantages as a catalyst in organic reactions. It is a highly reactive compound that can activate various substrates and facilitate the reaction. It is also a relatively inexpensive catalyst that is readily available. However, there are limitations to the use of dichlorotrimethylantimony in lab experiments. It is a toxic and hazardous compound that requires careful handling. It is also a highly reactive compound that can react with moisture and air, which can affect the outcome of the reaction.
将来の方向性
There are several future directions for the research on dichlorotrimethylantimony. One of the areas of research is the development of safer and more efficient catalysts for organic reactions. Another area of research is the study of the mechanism of action of dichlorotrimethylantimony in various organic reactions. This will help in the development of new catalysts that are more efficient and selective. The use of dichlorotrimethylantimony in the preparation of Grignard reagents can also be studied further to improve the yield and selectivity of the reaction.
Conclusion:
Dichlorotrimethylantimony is a highly reactive and toxic compound that has been used extensively in scientific research for various purposes. It is a versatile catalyst that has been used in the synthesis of various organic compounds and as a catalyst in various organic reactions. The mechanism of action of dichlorotrimethylantimony involves Lewis acid catalysis, which activates the reactants and stabilizes the intermediate species formed during the reaction. Although there are limitations to the use of dichlorotrimethylantimony in lab experiments, its advantages as a catalyst make it an important compound in organic synthesis. Further research on the mechanism of action and the development of safer and more efficient catalysts will help in the advancement of organic synthesis.
合成法
The synthesis of dichlorotrimethylantimony involves the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as boron trifluoride (BF3). The reaction produces dichlorotrimethylantimony and aluminum chloride (AlCl3) as a byproduct. The reaction is exothermic and requires careful handling due to the highly reactive nature of the reagents.
科学的研究の応用
Dichlorotrimethylantimony has been used extensively in scientific research for various purposes. It has been used in the synthesis of various organic compounds such as esters, ketones, and aldehydes. It has also been used in the preparation of Grignard reagents, which are important intermediates in organic synthesis. Dichlorotrimethylantimony has been used as a catalyst in various organic reactions such as Friedel-Crafts acylation, aldol condensation, and Michael addition reactions.
特性
CAS番号 |
13059-67-1 |
|---|---|
製品名 |
Dichlorotrimethylantimony |
分子式 |
C3H9Cl2Sb |
分子量 |
237.77 g/mol |
IUPAC名 |
dichloro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
IEOZXTYTNPKDKQ-UHFFFAOYSA-L |
SMILES |
C[Sb](C)(C)(Cl)Cl |
正規SMILES |
C[Sb](C)(C)(Cl)Cl |
その他のCAS番号 |
13059-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



